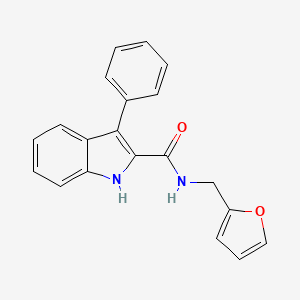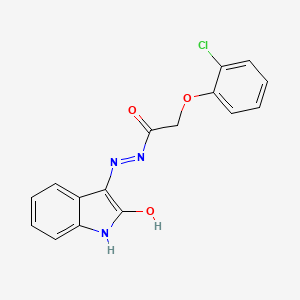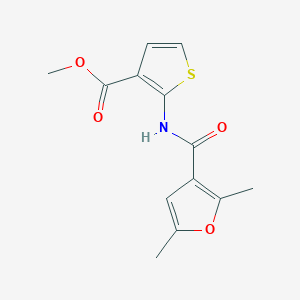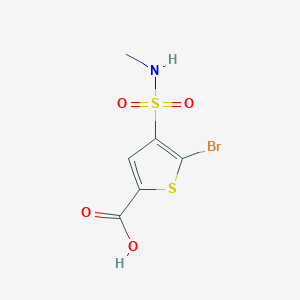
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide, also known as CFI-400945, is a small molecular inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide acts as a selective inhibitor of CHK1, which is a serine/threonine kinase that is activated in response to DNA damage. CHK1 plays a critical role in the DNA damage response pathway by phosphorylating downstream targets that regulate cell cycle progression, DNA repair, and apoptosis. Inhibition of CHK1 by 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide leads to the accumulation of DNA damage, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to enhance the efficacy of DNA-damaging agents, such as radiation and chemotherapy. 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide has demonstrated selectivity for cancer cells, with minimal effects on normal cells. However, further studies are required to determine the long-term effects of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide on normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. It has also been shown to enhance the efficacy of DNA-damaging agents, which could potentially improve the outcomes of cancer treatment. However, one of the limitations of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide is its low solubility, which can make it difficult to administer in vivo. Further studies are required to optimize the formulation of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide for clinical use.
Zukünftige Richtungen
There are several future directions for the development of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide. One potential direction is the development of combination therapies that include 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide and other DNA-damaging agents. Another direction is the optimization of the formulation of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide for clinical use. Additionally, further studies are required to determine the long-term effects of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide on normal cells and tissues. Finally, the efficacy of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide should be evaluated in clinical trials to determine its potential as a cancer treatment.
Synthesemethoden
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide can be synthesized using a multistep process that involves the reaction of indole-3-acetic acid with 4-hydroxy-2-pyrone, followed by the reaction with p-tolyl isocyanate and acetic anhydride. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), a protein that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 leads to the accumulation of DNA damage, which can induce cell death in cancer cells. 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(p-tolyl)acetamide has demonstrated efficacy in various types of cancer, including lung, breast, ovarian, and pancreatic cancer.
Eigenschaften
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-6-8-18(9-7-16)24-23(27)15-29-22-14-28-19(12-21(22)26)13-25-11-10-17-4-2-3-5-20(17)25/h2-9,12,14H,10-11,13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXALGJERJZPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butanenitrile, 4-[4-(hydroxymethyl)phenoxy]-](/img/structure/B2635729.png)


![4-amino-N-[2-(benzenesulfonamido)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B2635733.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2635736.png)

![3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2635741.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2635742.png)




